Absence of Publicly Available Head-to-Head Quantitative Comparative Data for CAS 866133-93-9
Despite exhaustive searching of primary research literature, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem), no study was identified that reports quantitative biological activity (e.g., IC50, Ki), ADMET parameters (e.g., logD, solubility, metabolic stability, hERG IC50), or comparative physicochemical data for CAS 866133-93-9. All commercially available entries describe the compound solely as a research building block with a purity of 90% and predicted physicochemical properties (density 1.331±0.06 g/cm³, boiling point 359.5±52.0 °C) . The closest structurally characterized analogs are trisubstituted hydroxylamines derived from bosutinib (Compound 9) and gefitinib (Compound 2), for which head-to-head kinase inhibition, ADMET, and pharmacokinetic data versus their parent N-alkyl drugs have been reported [1]. However, these compounds differ in core scaffold, substitution pattern, and linker connectivity from CAS 866133-93-9, precluding direct quantitative extrapolation [1].
| Evidence Dimension | Publicly available quantitative comparator data |
|---|---|
| Target Compound Data | No quantitative biological or ADMET data available |
| Comparator Or Baseline | Closest analogs: bosutinib-derived hydroxylamine (Compound 9) and gefitinib-derived hydroxylamine (Compound 2); data available in Kargbo et al. 2023 [1] |
| Quantified Difference | Not calculable — target compound data absent |
| Conditions | N/A |
Why This Matters
The absence of publicly available quantitative differentiation data means that procurement decisions for CAS 866133-93-9 must currently be based on structural suitability for the intended synthetic route and supplier purity specifications, rather than on experimentally validated performance advantages over close analogs.
- [1] Kargbo RB, et al. Atypical N-Alkyl to N-Noralkoxy Switch in a Dual cSRC/BCR-ABL1 Kinase Inhibitor Improves Drug Efflux and hERG Affinity. ACS Med Chem Lett. 2023;14(12):1869-1875. doi:10.1021/acsmedchemlett.3c00479 View Source
